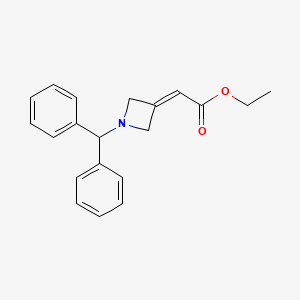
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
Overview
Description
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a chemical compound with the empirical formula C20H21NO2 and a molecular weight of 307.39 g/mol It is known for its unique structure, which includes an azetidine ring, a benzhydryl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate typically involves the reaction of benzhydryl chloride with azetidine-3-one in the presence of a base, followed by esterification with ethyl acetate . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group, where nucleophiles such as amines or thiols can replace the benzhydryl chloride.
Common Reagents and Conditions
- Reduction
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Biological Activity
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a compound of interest due to its potential biological activities and therapeutic applications. This detailed article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C20H21NO
- Molecular Weight : 307.3854 g/mol
- CAS Number : 158602-32-5
- Melting Point : 84-85 °C
The compound features an azetidine ring, which is significant in its biological interactions. The benzhydryl group contributes to its unique chemical behavior, making it a candidate for various therapeutic explorations .
The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways that lead to various pharmacological effects. The azetidine ring and the ester moiety are crucial in determining the compound's biological profile .
Antitumor Activity
Preliminary studies suggest that this compound may have antitumor properties. Compounds with azetidine rings are often explored for their ability to inhibit cancer cell proliferation. The exact mechanisms remain under investigation, but potential pathways include apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have explored related compounds and their biological activities:
- Study on Azetidine Derivatives :
- Antimicrobial Testing :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 2-(oxetan-3-ylidene)acetate | Oxetane derivative | Antibacterial |
| N-Boc-azetidin-3-ylidene acetate | Boc-protected azetidine | Antitumor |
| Ethyl 2-(1-benzoylazetidin-3-ylidene)acetate | Benzoyl derivative | Cytotoxicity against cancer cells |
The comparative analysis illustrates that while this compound shares structural similarities with other biologically active compounds, its unique functional groups may confer distinct biological properties worth exploring further .
Properties
IUPAC Name |
ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,2,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUAPMICLHEYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699840 | |
| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158602-32-5 | |
| Record name | Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















